5,10-dioxatricyclo[7.1.0.04,6]decane

Catalog No.
S1899394
CAS No.
27035-39-8
M.F
C8H12O2
M. Wt
140.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,10-dioxatricyclo[7.1.0.04,6]decane

CAS Number

27035-39-8

Product Name

5,10-dioxatricyclo[7.1.0.04,6]decane

IUPAC Name

5,10-dioxatricyclo[7.1.0.04,6]decane

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

InChI

InChI=1S/C8H12O2/c1-2-6-8(10-6)4-3-7-5(1)9-7/h5-8H,1-4H2

InChI Key

USGYMDAUQBQWFU-XUTVFYLZSA-N

SMILES

C1CC2C(O2)CCC3C1O3

Canonical SMILES

C1CC2C(O2)CCC3C1O3

Isomeric SMILES

C1C[C@@H]2[C@@H](O2)CC[C@@H]3[C@@H]1O3
  • Organic Synthesis

    The epoxide rings in 1,2:5,6-Diepoxycyclooctane can be readily opened by nucleophiles, making it a valuable intermediate for the synthesis of complex organic molecules. Researchers can utilize this reactivity to create new carbon-carbon bonds and introduce functional groups into organic scaffolds [].

  • Polymer Chemistry

    1,2:5,6-Diepoxycyclooctane can be used as a comonomer in the synthesis of polyepoxides. These polymers possess unique properties such as good adhesion, chemical resistance, and flame retardancy, making them attractive materials for various applications [].

  • Material Science

    The ability of 1,2:5,6-Diepoxycyclooctane to undergo crosslinking reactions makes it a potential candidate for the development of new resins, adhesives, and coatings. The crosslinking process creates a highly networked structure, leading to improved mechanical strength and thermal stability of the materials [].

  • Bioconjugation

    The epoxide groups in 1,2:5,6-Diepoxycyclooctane can be used to attach biomolecules like carbohydrates, proteins, and drugs to various substrates. This bioconjugation strategy is useful for creating targeted drug delivery systems, immobilizing enzymes for biocatalysis, and developing biosensors [].

5,10-Dioxatricyclo[7.1.0.04,6]decane is a bicyclic compound characterized by its molecular formula C10H16O2 and a molecular weight of approximately 168.23 g/mol . The compound features two oxygen atoms integrated into its structure, which contributes to its unique chemical properties. It has been identified as having mixed stereochemistry with no defined stereocenters .

, particularly in the context of click chemistry. For instance, it has been successfully synthesized through reactions involving trans-cyclooctenes and peracetic acid, yielding significant amounts of the product . The typical reaction conditions involve stirring at room temperature and adjusting the pH to around 11 during extraction processes.

Synthesis of 5,10-dioxatricyclo[7.1.0.04,6]decane can be achieved through several methods:

  • Peracetic Acid Reaction: This method involves the reaction of trans-cyclooctenes with peracetic acid under controlled conditions to yield the desired compound with a good yield of approximately 70% .
  • Diels-Alder Reactions: Given its bicyclic nature, Diels-Alder reactions may also be applicable for synthesizing derivatives or related compounds.

The applications of 5,10-dioxatricyclo[7.1.0.04,6]decane are diverse:

  • Chemical Intermediates: It can serve as an intermediate in organic synthesis.
  • Material Science: The compound may have potential uses in developing new materials due to its unique structural properties.
  • Pharmaceuticals: Further research could unveil its utility in drug development.

5,10-Dioxatricyclo[7.1.0.04,6]decane shares structural characteristics with several other compounds:

Compound NameMolecular FormulaUnique Features
1,6-Dimethyl-5,10-dioxatricyclo(7.1.0.04,6)decaneC10H16O2Methyl groups at positions 1 and 6
CyclooctadieneC8H12A simpler structure without oxygen atoms
Dihydroxy derivatives (e.g., cyclooctanediol)C8H14O2Hydroxyl groups contributing to different reactivity

Uniqueness

The uniqueness of 5,10-dioxatricyclo[7.1.0.04,6]decane lies in its dual oxygen incorporation within a bicyclic framework that provides distinct reactivity profiles compared to simpler hydrocarbons like cyclooctadiene or hydroxylated versions.

XLogP3

0.9

Dates

Modify: 2023-08-16

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